1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid
Description
1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid (CAS: 1006483-81-3) is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 1-ethyl-1H-pyrazol-4-ylmethyl moiety. Its molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol . Its structural uniqueness lies in the integration of a pyrazole ring and a piperidine-carboxylic acid scaffold, which are common motifs in medicinal chemistry for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)propyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-11(10-6-13-14-7-10)15-5-3-4-9(8-15)12(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSLZFKVZKFCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CNN=C1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid, also known by its CAS number 1006483-81-3, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H19N3O2
- Molecular Weight : 237.3 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
The compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Its structure suggests that it may interact with various biological targets due to the presence of both piperidine and pyrazole moieties.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms. A study highlighted that certain piperidine compounds demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The mechanism involves enhancing the interaction with protein binding sites due to the compound's three-dimensional structure.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural components. The presence of the ethyl-pyrazole group is crucial for its biological activity, as evidenced by studies demonstrating that alterations in substituents can significantly impact potency and selectivity against biological targets .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis in cancer cells |
| Piperazine derivatives | Anxiolytic | Modulates neurotransmitter systems |
Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of various piperidine derivatives against human tumor cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cell death and apoptosis induction, suggesting a promising avenue for further research into its use as an anticancer agent .
Study 2: Neuropharmacological Screening
In a neuropharmacological screening involving structurally related compounds, several showed potential anxiolytic effects. While specific data on this compound is sparse, insights from related studies indicate that similar piperidine structures could provide therapeutic benefits for anxiety disorders .
Scientific Research Applications
Inhibition of Glycine Transporters
One of the most significant applications of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid is its role as an inhibitor of glycine transporters, specifically GlyT1. Research indicates that this compound exhibits potent inhibitory activity, making it a candidate for addressing disorders related to glycine dysregulation, such as schizophrenia and other neuropsychiatric conditions.
A study highlighted the compound's IC50 value at approximately 1.8 nM, showcasing its high potency compared to other known inhibitors . This activity suggests potential therapeutic applications in modulating neurotransmission and providing symptomatic relief in glycine-related pathologies.
Anti-inflammatory Properties
Recent investigations have also pointed towards the anti-inflammatory properties of this compound. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Potential Therapeutic Uses
The diverse biological activities associated with this compound suggest several potential therapeutic avenues:
- Neuropharmacology : As a GlyT1 inhibitor, it may be useful in developing treatments for schizophrenia and other cognitive disorders.
- Anti-inflammatory Drug Development : Its ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory diseases.
- Pain Management : Given its central nervous system effects, there is potential for application in pain management therapies.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with analogs differing in substituents, heterocyclic systems, and functional groups. Data are derived from patents, synthetic reports, and physicochemical analyses.
Pyrazole-Piperidine Carboxylic Acid Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Sulfonyl vs. Methylene Linkers : The sulfonyl-containing analog (301.37 g/mol) exhibits increased polarity compared to the target compound, likely altering solubility and metabolic stability.
- Heterocyclic Variations : Replacement of pyrazole with pyrazine (as in C₁₁H₁₅N₃O₂) introduces additional nitrogen atoms, modifying hydrogen-bonding capacity and bioavailability .
- Fluorinated Derivatives : The difluoromethyl-sulfonyl analog (333.39 g/mol) may exhibit enhanced pharmacokinetic properties due to fluorine’s electronegativity and metabolic resistance.
Piperidine Carboxylic Acid Esters and Prodrugs
Table 2: Esterified Derivatives
Key Observations :
- Ester vs. Acid Forms : Ethyl esters (e.g., 291.39 g/mol ) are more lipophilic than carboxylic acids, improving membrane permeability but requiring metabolic activation for therapeutic efficacy.
- Prodrug Design : The ethyl ester analog in Table 2 highlights strategies to modulate the compound’s pharmacokinetic profile through hydrolytic conversion to the active acid form .
Extended Heterocyclic Systems
Table 3: Complex Heterocyclic Analogues
Key Observations :
- Pyrazolo-Pyrimidine Hybrids : The 518.60 g/mol compound shows pharmacological activity in hypertension models, suggesting that extended heterocycles enhance target engagement but increase molecular weight and synthetic complexity.
- Solubility Challenges : Larger analogs like C₂₁H₂₂N₆O may face reduced aqueous solubility due to aromatic stacking and high lipophilicity.
Preparation Methods
Formation of the Pyrazole Moiety
The pyrazole ring is a critical scaffold in the target molecule. Several synthetic routes for pyrazole derivatives are well documented:
Condensation of Hydrazine with 1,3-Dicarbonyl Compounds: This classical method involves reacting hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. For the ethyl-substituted pyrazole, subsequent alkylation with ethyl halides introduces the ethyl group at the N1 position of the pyrazole ring.
Catalytic Methods: Advanced methods include iron-catalyzed regioselective synthesis from diarylhydrazones and vicinal diols, as well as ruthenium(II)-catalyzed intramolecular oxidative CN coupling reactions, which provide high yields and functional group tolerance for substituted pyrazoles.
Microwave-Assisted and Solvent-Free Techniques: Microwave activation combined with solvent-free conditions has been reported for efficient synthesis of substituted pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds, offering rapid and clean reactions.
Synthesis of the Piperidine-3-carboxylic Acid Scaffold
The piperidine ring bearing a carboxylic acid at the 3-position can be prepared through several approaches:
Cyclization of Suitable Precursors: Piperidine rings are commonly synthesized via cyclization reactions involving precursors such as 1,5-diaminopentane or related intermediates. Functionalization at the 3-position with a carboxylic acid group may be achieved by selective oxidation or by starting from appropriately substituted precursors.
Protection and Deprotection Strategies: Amino-protecting groups such as tert-butoxycarbonyl (Boc) or arylsulfonyl groups are employed to facilitate selective functional group transformations during the synthesis.
Coupling of Pyrazole and Piperidine Units
The key step in the preparation of 1-(1-ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid is the coupling of the pyrazole moiety to the piperidine ring via a methylene bridge:
Alkylation Reaction: The pyrazole ring, after ethylation, is linked to the piperidine ring through an alkylation reaction. This typically involves the reaction of a halomethyl-substituted pyrazole with a piperidine derivative under basic conditions to form the methylene bridge.
Use of Coupling Reagents: Carbodiimides or phosphonium salts can be used as coupling reagents to facilitate the formation of the carbon-nitrogen bond between the pyrazole and piperidine units.
Industrial Continuous Flow Synthesis: For large-scale production, continuous flow techniques with automated reactors and optimized conditions improve efficiency, yield, and reproducibility.
Purification and Isolation
Crystallization and Precipitation: The final compound or its intermediates are often purified by crystallization or precipitation from suitable solvents such as toluene, methanol, or aqueous mixtures.
Washing and Drying: Organic layers are washed with aqueous sodium bicarbonate or sodium chloride solutions to remove impurities, followed by drying under controlled temperatures (e.g., 40°C to 45°C for 15-20 hours).
Representative Process Parameters and Conditions
| Step | Conditions/Details |
|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, acidic/basic medium, room temp to reflux |
| Ethylation of pyrazole | Ethyl halide + base, solvents such as DMF or THF, temperature 20–100°C |
| Piperidine ring synthesis | Cyclization of 1,5-diaminopentane derivatives, protected amines, base or acid catalysis |
| Coupling reaction | Carbodiimide or phosphonium salt reagent, solvents like DMF or dioxane, temperature 20–85°C |
| Purification | Washing with aqueous sodium bicarbonate or sodium chloride, crystallization in toluene or alcohols |
| Drying | Air oven drying at 40–45°C for 15–20 hours |
Research Findings and Optimization Notes
Use of phosphorous oxychloride in cyclization steps, as seen in related pyrazole-piperazine syntheses, can lead to lower purity and yield, so alternative cyclization methods are preferred.
Protection groups play a vital role in selective functionalization; their choice affects reaction efficiency and ease of deprotection.
Temperature control during alkylation and coupling steps is crucial to avoid side reactions and degradation.
Solvent choice impacts solubility of intermediates and final products, influencing crystallization and purification outcomes.
Continuous flow synthesis techniques have shown promise in scaling up production with better control over reaction parameters and improved yields.
This comprehensive synthesis overview integrates classical and modern organic synthesis strategies, emphasizing the formation of the pyrazole and piperidine rings, their coupling, and purification steps for this compound. The process leverages catalytic methods, protection/deprotection chemistry, and optimized reaction conditions to achieve high purity and yield suitable for pharmaceutical or research applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 1-(1-ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura for pyrazole intermediates) followed by piperidine functionalization. For example, methyl ester intermediates can be hydrolyzed under acidic conditions (HCl/water, 93–96°C, 17 hours) to yield the carboxylic acid derivative . Optimize reaction conditions (temperature, catalyst loading) using tert-butyl XPhos and cesium carbonate for improved coupling efficiency .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and piperidine-pyrazole connectivity .
- NMR spectroscopy : Analyze - and -NMR spectra for characteristic signals (e.g., ethyl group protons at δ ~1.4 ppm, pyrazole protons at δ ~7.5 ppm) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting the exact mass of CHNO (calculated: 266.15 g/mol) .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere, noting decomposition temperatures .
- Storage : Store at -20°C in inert, sealed containers to prevent hydrolysis of the ethyl or ester groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacological targets?
- Approach : Perform molecular docking (e.g., AutoDock Vina) against targets like hERG1 potassium channels, which share structural motifs with piperidine-carboxylic acid derivatives . Validate using DFT calculations (e.g., Gaussian 09) to optimize geometry and electrostatic potentials .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
- Case Study : If NMR data conflicts with X-ray-derived bond lengths, re-examine solvent effects (e.g., DMSO vs. crystalline state) or tautomeric equilibria in the pyrazole ring . Use dynamic NMR (variable-temperature experiments) to detect conformational flexibility .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Formulation : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) with surfactants (e.g., Tween-80). Measure solubility via shake-flask method, targeting >43.2 µg/mL for biological testing .
- Derivatization : Synthesize methyl or ethyl esters (e.g., ) to improve lipophilicity, then hydrolyze in situ .
Q. How does stereochemistry at the piperidine ring influence biological activity?
- Experimental Design : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) and test against targets like GPCRs. For example, (R)-enantiomers of similar piperidine derivatives show higher affinity for CNS receptors .
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
